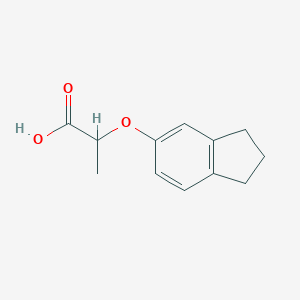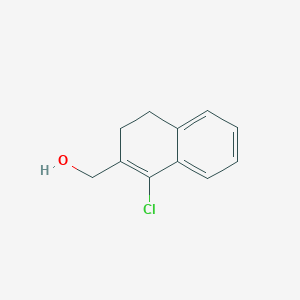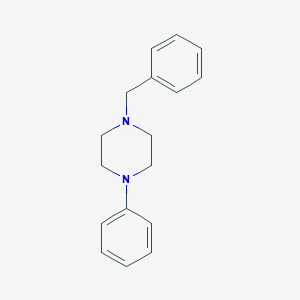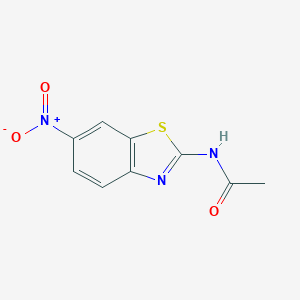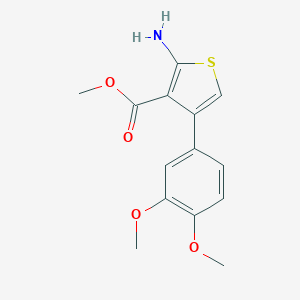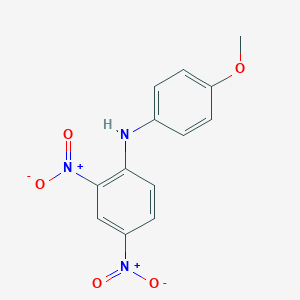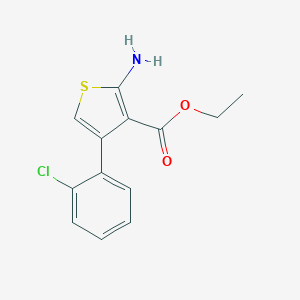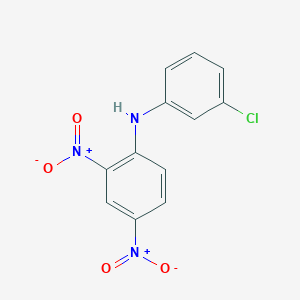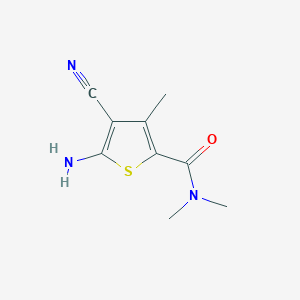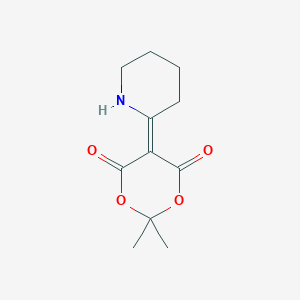
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is not fully understood. However, it is believed that it acts as a nucleophile and a carbonyl activator. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can react with a variety of electrophiles, such as alkyl halides, acyl halides, and imines, to form new carbon-carbon or carbon-nitrogen bonds. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the final product.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been used in the synthesis of compounds that have shown biological activity, such as antiviral, anti-inflammatory, and anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments. It is a versatile and easy-to-use building block that can be used in a variety of reactions. It has a high yield and purity, which makes it ideal for large-scale synthesis. However, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has some limitations. It is sensitive to moisture and air, and it can decompose under acidic or basic conditions. Therefore, it should be stored in a dry and air-free environment.
Direcciones Futuras
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several potential future directions. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It can also be used in the development of new synthetic methodologies. In addition, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be modified to improve its reactivity and selectivity. Further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid and its potential applications in various fields.
Conclusion:
In conclusion, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is a versatile organic compound that has been widely used in various scientific research applications. It is a building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid acts as a nucleophile and a carbonyl activator, and it can react with a variety of electrophiles to form new carbon-carbon or carbon-nitrogen bonds. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid in various fields.
Métodos De Síntesis
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been widely used in various scientific research applications. It has been used as a building block in the synthesis of pharmaceuticals, such as antiviral agents, anti-inflammatory agents, and anticancer agents. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it has been used in the synthesis of materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
70912-53-7 |
|---|---|
Nombre del producto |
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione |
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H15NO4/c1-11(2)15-9(13)8(10(14)16-11)7-5-3-4-6-12-7/h12H,3-6H2,1-2H3 |
Clave InChI |
ZYKNYWCWVJXHIW-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C |
SMILES canónico |
CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



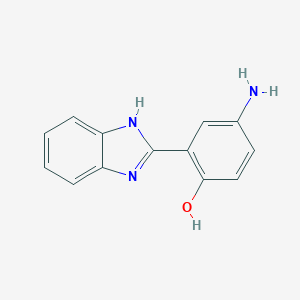
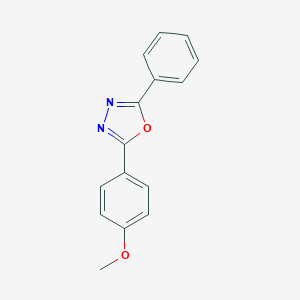
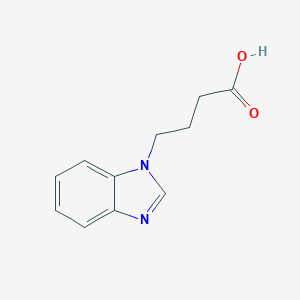
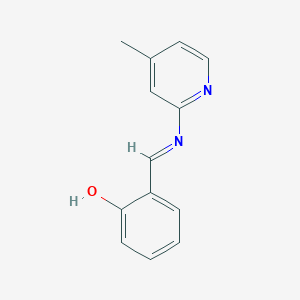
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
